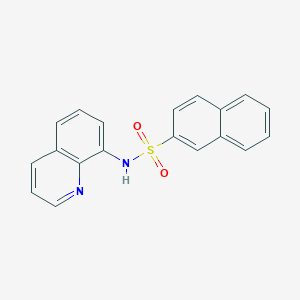
N-(quinolin-8-yl)naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(quinolin-8-yl)naphthalene-2-sulfonamide: is a chemical compound that features a sulfonamide group linked to a quinoline and naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions:
Microwave Irradiation Method: One common method involves the reaction of 8-aminoquinoline with 2-naphthalenesulfonyl chloride in the presence of pyridine under microwave irradiation at 130°C for a short duration.
Triethylamine Method: Another method involves the reaction of 8-aminoquinoline with 2-naphthalenesulfonyl chloride in the presence of triethylamine in dichloromethane at temperatures ranging from 0 to 20°C.
Industrial Production Methods: While specific industrial production methods for N-(quinolin-8-yl)naphthalene-2-sulfonamide are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the sulfonamide group.
Oxidation and Reduction: The quinoline and naphthalene moieties can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline or naphthalene derivatives.
科学的研究の応用
Chemistry: N-(quinolin-8-yl)naphthalene-2-sulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology and Medicine: This compound has shown potential as an anticancer agent due to its ability to inhibit the NF-κB pathway . It is also being explored for its antimicrobial properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(quinolin-8-yl)naphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of the NF-κB pathway, which plays a crucial role in cell proliferation and survival . The compound binds to specific sites on the target molecules, thereby modulating their activity and leading to the desired biological effects.
類似化合物との比較
- N-(quinolin-8-yl)benzenesulfonamide
- N-(quinolin-8-yl)pyridine-3-sulfonamide
Comparison: N-(quinolin-8-yl)naphthalene-2-sulfonamide is unique due to the presence of both quinoline and naphthalene moieties, which confer distinct chemical and biological properties. Compared to N-(quinolin-8-yl)benzenesulfonamide, the naphthalene derivative may exhibit enhanced stability and different electronic properties. Similarly, the pyridine-3-sulfonamide derivative may have different binding affinities and biological activities due to the presence of the pyridine ring.
特性
IUPAC Name |
N-quinolin-8-ylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-24(23,17-11-10-14-5-1-2-6-16(14)13-17)21-18-9-3-7-15-8-4-12-20-19(15)18/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZMYJGUAOTQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














